Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
“Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate” is a compound that belongs to the class of imidazopyridine derivatives . Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazopyridine derivatives can be synthesized by integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds can be obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds can be obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .
Molecular Structure Analysis
The molecular structure of “this compound” includes a fused bicyclic 5,6 heterocycle, which is an important feature of imidazopyridine derivatives . The compound also contains a methoxyphenyl group and a carboxylate group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 361.19 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .
Scientific Research Applications
- Application : Some imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Researchers have explored their structure–activity relationship and mode of action .
- Reference :
- Application : Imidazo[1,2-a]pyridine-3-carboxylate derivatives were synthesized and screened for their anti-proliferative activity against S. pneumoniae .
- Reference :
- Application : Researchers have evaluated the COX inhibition potential of imidazo[1,2-a]pyridine derivatives .
- Reference :
- Application : Imidazo[1,2-a]pyridines have been synthesized without solvents or catalysts, demonstrating their versatility .
- Reference :
Antituberculosis Activity
Anti-Proliferative Activity Against Streptococcus pneumoniae
Cyclooxygenase (COX) Inhibition
Solvent- and Catalyst-Free Synthesis
Functionalization via Radical Reactions
Mechanism of Action
Target of Action
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry .
properties
IUPAC Name |
methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-21-12-6-3-10(4-7-12)14-15(17)19-9-11(16(20)22-2)5-8-13(19)18-14/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLURKHGNUAIAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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